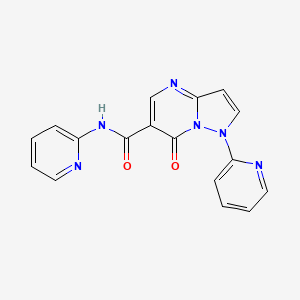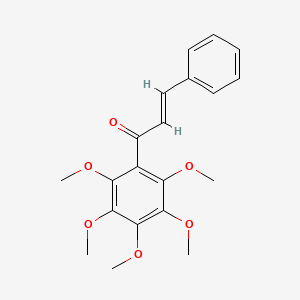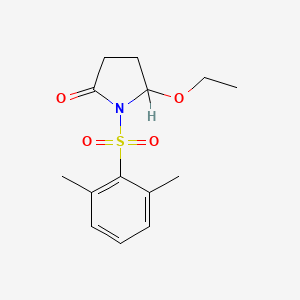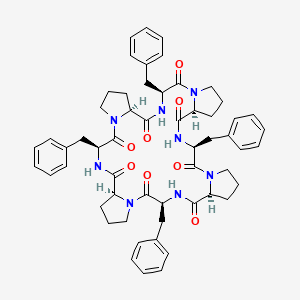
Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-7-oxo-N,1-di-2-pyridinyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-7-oxo-N,1-di-2-pyridinyl- is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of fused heterocyclic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for pyrazolo[1,5-a]pyrimidine derivatives often focus on optimizing reaction conditions to achieve higher yields and purity. These methods may involve the use of catalysts, such as copper, to facilitate the cyclocondensation reaction .
化学反応の分析
Types of Reactions
Pyrazolo[1,5-a]pyrimidine derivatives can undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo derivatives back to their original forms.
Substitution: Substitution reactions can introduce different functional groups at various positions on the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxo derivatives, while substitution reactions can produce a wide range of functionalized pyrazolo[1,5-a]pyrimidine derivatives .
科学的研究の応用
Pyrazolo[1,5-a]pyrimidine derivatives have a wide range of scientific research applications, including:
作用機序
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives involves their interaction with specific molecular targets and pathways. For example, as enzyme inhibitors, these compounds can bind to the active site of enzymes, thereby blocking their activity . In medicinal applications, they may interact with cellular receptors or DNA to exert their effects .
類似化合物との比較
Similar Compounds
Similar compounds to pyrazolo[1,5-a]pyrimidine derivatives include:
Pyrazolo[5,1-c][1,2,4]triazines: These compounds have similar structural features and are also studied for their potential medicinal applications.
Purine Analogues: Pyrazolo[1,5-a]pyrimidines are structurally similar to purines and can act as antimetabolites in purine biochemical reactions.
Uniqueness
What sets pyrazolo[1,5-a]pyrimidine derivatives apart is their versatile synthetic accessibility and their significant photophysical properties, which make them valuable in both medicinal chemistry and material science .
特性
CAS番号 |
87948-82-1 |
|---|---|
分子式 |
C17H12N6O2 |
分子量 |
332.32 g/mol |
IUPAC名 |
7-oxo-N,1-dipyridin-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C17H12N6O2/c24-16(21-13-5-1-3-8-18-13)12-11-20-15-7-10-22(23(15)17(12)25)14-6-2-4-9-19-14/h1-11H,(H,18,21,24) |
InChIキー |
LDMXTSOXDOYDFY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)NC(=O)C2=CN=C3C=CN(N3C2=O)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,4-Difluorophenyl)-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12729213.png)







![N,N-diethyl-2-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)ethanamine oxide;hydrochloride](/img/structure/B12729256.png)




![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] hexanoate](/img/structure/B12729309.png)
